molecular formula C22H30O4 B13400996 [(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B13400996
M. Wt: 358.5 g/mol
InChI Key: MTSLFKWJINJVBO-OGKXSSEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound. It is structurally related to progesterone and is used in various medical and veterinary applications. This compound is known for its progestogenic activity, which means it mimics the effects of the natural hormone progesterone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps, starting from basic steroidal precursors. The key steps include:

    Acetylation: The addition of an acetyl group at the C17 position.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process may include:

    Batch Processing: Where reactions are carried out in large reactors.

    Purification: Using techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction of the keto group to form alcohol derivatives.

    Substitution: Halogenation or other substitutions at various positions on the steroid nucleus.

Common Reagents and Conditions

    Oxidizing Agents: Such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or other electrophiles.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction.

    Halogenated Compounds: Formed through substitution reactions.

Scientific Research Applications

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Used in hormone replacement therapy and as a contraceptive agent.

    Industry: Utilized in the production of veterinary drugs and growth promoters.

Mechanism of Action

The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that mimic the effects of natural progesterone. The molecular targets include:

    Gonadotropin-releasing hormone (GnRH): Suppression of its secretion.

    Luteinizing hormone (LH): Inhibition of its release.

    Follicle-stimulating hormone (FSH): Inhibition of its release.

Comparison with Similar Compounds

Similar Compounds

    Megestrol Acetate: Another synthetic progestogen with similar applications.

    Medroxyprogesterone Acetate: Used in contraceptives and hormone replacement therapy.

    Ulipristal Acetate: Used as an emergency contraceptive and in the treatment of uterine fibroids.

Uniqueness

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific structural modifications that enhance its binding affinity and selectivity for progesterone receptors, making it highly effective in its applications.

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

MTSLFKWJINJVBO-OGKXSSEESA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C

Origin of Product

United States

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